3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine
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Overview
Description
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound that features a triazine ring substituted with a methylsulfanyl group and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of a triazine precursor with methylsulfanyl and trimethylsilyl reagents. One common method involves the use of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyloxy group. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack on the silicon atom, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyloxy group can result in the formation of various ethers or amines.
Scientific Research Applications
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The trimethylsilyloxy group can act as a protecting group for hydroxyl functionalities, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1,2,4-triazine: Lacks the trimethylsilyloxy group, making it less versatile in certain synthetic applications.
5-[(Trimethylsilyl)oxy]-1,2,4-triazine: Lacks the methylsulfanyl group, which may reduce its reactivity in redox reactions.
3-(Methylsulfanyl)-5-hydroxy-1,2,4-triazine: Contains a hydroxyl group instead of the trimethylsilyloxy group, affecting its stability and reactivity
Uniqueness
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both the methylsulfanyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
62747-44-8 |
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Molecular Formula |
C7H13N3OSSi |
Molecular Weight |
215.35 g/mol |
IUPAC Name |
trimethyl-[(3-methylsulfanyl-1,2,4-triazin-5-yl)oxy]silane |
InChI |
InChI=1S/C7H13N3OSSi/c1-12-7-9-6(5-8-10-7)11-13(2,3)4/h5H,1-4H3 |
InChI Key |
MLCAAFHIOAFJGR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CN=NC(=N1)SC |
Origin of Product |
United States |
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